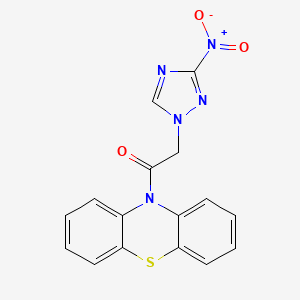![molecular formula C27H26FN3O B14949830 (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949830.png)
(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure that combines a benzylic piperidine moiety with a fluorophenyl imino group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE involves multiple steps, including the formation of the indole core, the introduction of the benzylic piperidine group, and the attachment of the fluorophenyl imino group. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Introduction of the Benzylic Piperidine Group: This step often involves the reaction of piperidine with benzyl chloride in the presence of a base.
Attachment of the Fluorophenyl Imino Group: This can be done through a condensation reaction between the indole derivative and a fluorophenyl amine under dehydrating conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:
Scientific Research Applications
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, including serotonin and dopamine receptors, which play a role in its biological activities . It may also inhibit certain enzymes, leading to its therapeutic effects .
Comparison with Similar Compounds
1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
4-Benzylpiperidine: A compound with similar structural features but different pharmacological properties.
Imidazopyridine: Another heterocyclic compound with diverse applications in medicinal chemistry.
The uniqueness of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(4-FLUOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties.
Properties
Molecular Formula |
C27H26FN3O |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]-3-(4-fluorophenyl)iminoindol-2-one |
InChI |
InChI=1S/C27H26FN3O/c28-22-10-12-23(13-11-22)29-26-24-8-4-5-9-25(24)31(27(26)32)19-30-16-14-21(15-17-30)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2 |
InChI Key |
IXYNYRDZCVBPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)F)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14949748.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14949757.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate](/img/structure/B14949762.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)


![N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
![3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B14949805.png)
![6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14949808.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14949814.png)
![4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B14949821.png)
![(3Z)-N-(butan-2-yl)-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide](/img/structure/B14949824.png)
